![molecular formula C42H62Br2S4 B13140477 2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B13140477.png)
2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is part of the thieno[3,2-b]thiophene family, which is characterized by its conjugated system, making it highly relevant in the study of organic electronics and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene typically involves a multi-step process. One common method starts with the bromination of 3-tetradecylthiophene to produce 5-bromo-3-tetradecylthiophene. This intermediate is then coupled with thieno[3,2-b]thiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the bromine substituents to hydrogen or other functional groups.
Substitution: The bromine atoms can be substituted with different nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) can be employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are often used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene has several applications in scientific research:
Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its high charge mobility and stability.
Sensing Devices: This compound is employed in the development of sensors for detecting gases like ammonia, owing to its responsive behavior in thin-film transistors.
Wirkmechanismus
The mechanism by which 2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene exerts its effects is primarily through its conjugated system, which allows for efficient charge transport. The molecular targets include the active sites in electronic devices where charge carriers are generated and transported. The pathways involved often include π-π stacking interactions and the formation of crystalline domains that facilitate charge mobility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene]: A polymeric form with similar electronic properties but different mechanical and processing characteristics.
2,5-Bis(3-hexylthiophen-2-yl)thieno[3,2-b]thiophene: A compound with shorter alkyl chains, affecting its solubility and crystallinity.
Uniqueness
2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene is unique due to its long tetradecyl chains, which enhance its solubility in organic solvents and its ability to form well-ordered structures. These properties make it particularly suitable for applications in organic electronics and sensing devices.
Eigenschaften
Molekularformel |
C42H62Br2S4 |
|---|---|
Molekulargewicht |
855.0 g/mol |
IUPAC-Name |
2,5-bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C42H62Br2S4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29-39(43)47-41(33)37-31-35-36(45-37)32-38(46-35)42-34(30-40(44)48-42)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-32H,3-28H2,1-2H3 |
InChI-Schlüssel |
SAGUBJCPKCYCNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC1=C(SC(=C1)Br)C2=CC3=C(S2)C=C(S3)C4=C(C=C(S4)Br)CCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
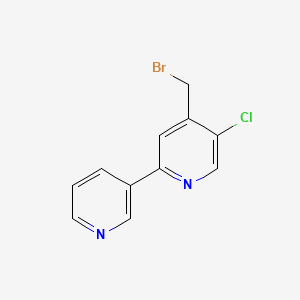


![(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13140403.png)
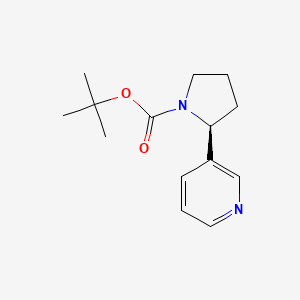
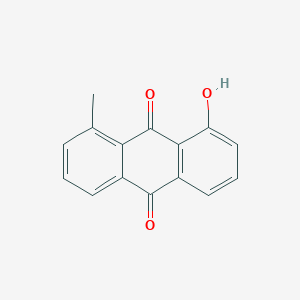
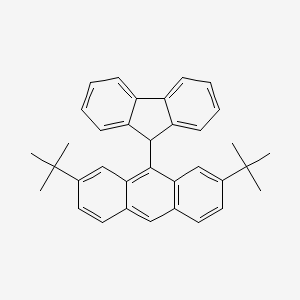
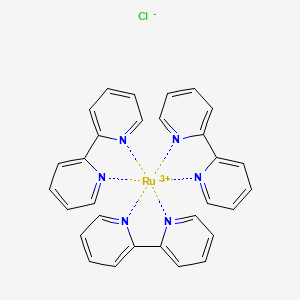

![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)
![6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid](/img/structure/B13140468.png)
![1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)

